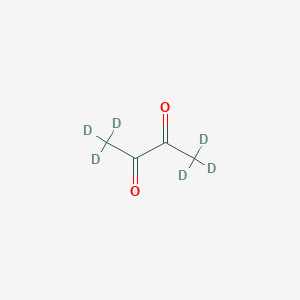

2,3-Butanedione-D6

Overview

Description

2,3-Butanedione-D6 (C₄D₆O₂; CAS 22026-37-5) is a deuterated analog of diacetyl (2,3-butanedione), where six hydrogen atoms are replaced with deuterium at the methyl groups. This isotopic substitution enhances its stability against hydrogen-deuterium exchange reactions, making it ideal for spectroscopic studies, metabolic flux analysis, and enzyme kinetics research . It is widely used in drug metabolism studies, protein interaction analyses, and flavor chemistry due to its ability to act as a non-radioactive tracer . The compound has a molecular weight of 92.13 g/mol, a boiling point of 88°C, and a density of 1.0 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanedione-D6 typically involves the deuteration of 2,3-butanedione. One common method is the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction is usually carried out under acidic or basic conditions to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle large volumes of chemicals. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

2,3-Butanedione-D6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

Reduction: It can be reduced to form 2,3-butanediol.

Cyclocondensation: It reacts with amines to form triazine and pteridine ring systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Cyclocondensation: Amines are used as reagents under acidic or basic conditions to facilitate the formation of ring systems.

Major Products Formed

Oxidation: Acetic acid and carbon dioxide.

Reduction: 2,3-butanediol.

Cyclocondensation: Triazine and pteridine derivatives.

Scientific Research Applications

NMR Spectroscopy

One of the primary applications of 2,3-butanedione-D6 is in nuclear magnetic resonance (NMR) spectroscopy. The deuterated form provides clearer spectral data due to reduced proton noise, allowing for more precise measurements of molecular structures and dynamics. Researchers often use it as a solvent or reference compound in NMR studies.

Reaction Mechanism Studies

This compound is utilized in studying reaction mechanisms involving diketones. Its isotopic labeling allows chemists to trace reaction pathways and understand the kinetics of chemical reactions. For example, studies have shown how 2,3-butanedione participates in aldol condensation reactions and other carbon-carbon bond-forming processes.

Pharmaceutical Applications

In pharmacology, this compound serves as a key intermediate in synthesizing various pharmaceutical compounds. Its role in drug development includes:

- Antimicrobial Agents : Research indicates that derivatives of 2,3-butanedione exhibit antimicrobial properties against various pathogens .

- Neuroprotective Agents : Investigations into neurodegenerative diseases have highlighted the potential of 2,3-butanedione derivatives in protecting neuronal cells from oxidative stress and apoptosis .

Flavoring and Fragrance Industry

While not directly related to its scientific applications, it is worth noting that 2,3-butanedione is used in food flavoring and fragrance formulations. The deuterated variant can be used to study flavor release mechanisms without affecting the sensory characteristics of food products.

Case Study 1: NMR Spectroscopy Enhancement

A study conducted by researchers at the National Institute of Standards and Technology demonstrated that using this compound as a solvent improved the resolution of NMR spectra for complex organic compounds. The reduction in proton noise allowed for better identification of molecular conformations .

Case Study 2: Neuroprotective Effects

Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives synthesized from this compound. The study indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress .

Mechanism of Action

The mechanism of action of 2,3-Butanedione-D6 involves its interaction with various molecular targets and pathways. In biological systems, it can modify arginyl residues in proteins, affecting their function. It also acts as an inhibitor of aminopeptidase-N, an enzyme involved in protein degradation . The presence of deuterium atoms can alter the kinetic isotope effects, providing insights into reaction mechanisms and enzyme activities .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Key Findings:

- Isotopic Stability: this compound exhibits superior stability compared to non-deuterated diacetyl, reducing experimental artifacts in tracer studies .

- Functional Differences: Diacetyl (non-deuterated) is linked to respiratory toxicity in occupational settings, whereas this compound avoids metabolic interference in human studies due to isotopic labeling . BDM (monoxime derivative) inhibits myofibril contraction and K⁺ currents via dual mechanisms: direct channel blocking and phosphatase-like activity. This contrasts with this compound, which primarily acts as a metabolic tracer .

- Analytical Utility : The deuterated form’s higher mass (92.13 vs. 86.09 for diacetyl) simplifies differentiation in mass spectrometry, enabling precise quantification in complex matrices .

Biological Activity

2,3-Butanedione-D6 (C4D6O2), also known as diacetyl-D6, is a stable isotope-labeled compound primarily utilized in scientific research due to its unique properties. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.

Overview of this compound

This compound is a deuterated form of diacetyl, characterized by the substitution of hydrogen atoms with deuterium. This alteration enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to trace biological processes without significantly altering the compound's behavior in biochemical pathways.

Target Enzymes

The primary biological target of this compound is the enzyme myosin ATPase . Myosin ATPase plays a crucial role in muscle contraction and various cellular processes. The compound acts as an inhibitor by binding to the enzyme's active site, thereby disrupting the actin-myosin interaction essential for muscle function.

Biochemical Pathways

This compound is involved in several metabolic pathways. It has been shown to influence the metabolism of L-lactate in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential role in microbial metabolism. The inhibition of myosin ATPase can lead to increased transport activity in epithelial cells, as evidenced by an increase in cellular structures known as domes.

Cellular Impact

The compound affects various cellular functions, including:

- Cell Signaling : Alters signaling pathways that regulate cell growth and differentiation.

- Gene Expression : Modifies the expression levels of genes involved in metabolic processes.

- Metabolic Flux : Affects the levels of metabolites within cells, influencing overall metabolic rates.

Dosage Effects

Research indicates that the effects of this compound vary with dosage levels in animal models. Higher concentrations may lead to more pronounced inhibitory effects on myosin ATPase activity and subsequent physiological responses.

Metabolic Studies

As a stable isotope-labeled compound, this compound is invaluable for tracing metabolic pathways. It allows scientists to track its breakdown products and interactions within biological systems, providing insights into metabolic processes and potential therapeutic targets.

Drug Discovery

In drug development research, this compound can be used to study interactions between drug candidates and biological molecules. This application aids in understanding how new drugs may affect cellular functions and metabolic pathways.

Environmental Monitoring

The compound is also employed in environmental studies to trace diacetyl's presence and fate in ecosystems. This is particularly relevant given diacetyl's known effects on human health when inhaled.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Inhibition of Myosin ATPase | Demonstrated that this compound significantly inhibited myosin ATPase activity leading to altered muscle contraction dynamics. |

| Study 2 | Metabolic Pathways | Traced the metabolic breakdown of this compound in Staphylococcus aureus, revealing insights into its role in bacterial metabolism. |

| Study 3 | Drug Interaction | Evaluated the binding affinity of potential drug candidates with this compound, highlighting its utility as a tracer for drug metabolism studies. |

Properties

IUPAC Name |

1,1,1,4,4,4-hexadeuteriobutane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.